molecular formula C21H17F3N4O2 B2822475 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1189720-94-2

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2822475
CAS No.: 1189720-94-2
M. Wt: 414.388
InChI Key: CZGCMRDGEJPWFV-UHFFFAOYSA-N
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Description

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may involve the condensation of appropriate precursors followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide (CAS Number: 1105208-07-8) is a pyrimidoindole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16N4O2C_{18}H_{16}N_{4}O_{2}
  • Molecular Weight : 352.4 g/mol
  • Structure : The compound features a complex structure characterized by a pyrimidine ring fused with an indole moiety, contributing to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Anticancer Activity

Studies have shown that similar pyrimidoindole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Pyrimidoindole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness against pathogens like Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use in treating infections.

3. Anti-inflammatory Effects

Inflammation-related pathways are often targeted by compounds similar to this one. Research indicates that these derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The mechanism of action for this compound involves:

  • Targeting Enzymes : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : It likely interacts with specific receptors that modulate cellular responses related to growth and inflammation.

Case Studies

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of pyrimidoindole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for various derivatives.
  • Antimicrobial Evaluation :
    • In vitro tests showed that the compound exhibited MIC values below 20 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential.
  • Anti-inflammatory Activity :
    • Research highlighted the ability of related compounds to reduce TNF-alpha levels in activated macrophages by up to 50%, showcasing their anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineIC50/MIC ValuesReference
AnticancerVarious Human Cell Lines10 - 30 µM
AntimicrobialE. coli, S. aureus<20 µg/mL
Anti-inflammatoryMacrophagesReduction of TNF-alpha by 50%

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-12-2-7-16-15(8-12)18-19(27-16)20(30)28(11-26-18)10-17(29)25-9-13-3-5-14(6-4-13)21(22,23)24/h2-8,11,27H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCMRDGEJPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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